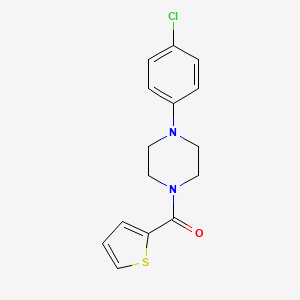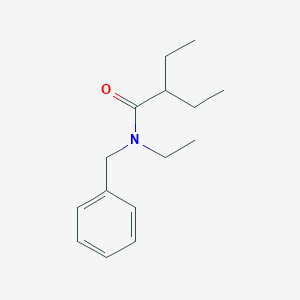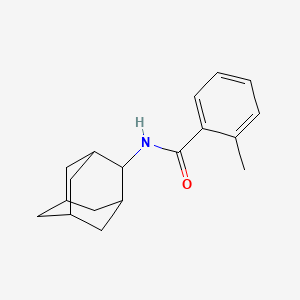
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine, also known as TFMPP, is a psychoactive substance that belongs to the class of piperazine derivatives. TFMPP has been used as a recreational drug due to its hallucinogenic and euphoric effects. However,
Wirkmechanismus
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's mechanism of action involves its interaction with serotonin receptors in the brain. Specifically, this compound acts as an agonist for the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which contribute to the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. Additionally, this compound has been linked to alterations in mood, perception, and cognition. These effects are thought to be mediated by this compound's interaction with serotonin receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's psychoactive effects make it a useful tool for studying the neurochemistry of the brain. However, its potential for abuse and toxicity limit its usefulness in laboratory experiments. Additionally, the variability in individual response to this compound makes it difficult to draw general conclusions from studies involving this compound.
Zukünftige Richtungen
As our understanding of the neurochemistry of the brain continues to evolve, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine may have potential therapeutic applications for conditions such as depression and anxiety. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential for abuse and toxicity.
Conclusion
In conclusion, this compound is a psychoactive substance that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. This compound's interaction with serotonin receptors in the brain has been linked to its psychoactive effects, including its hallucinogenic and anxiogenic properties. While this compound's potential for abuse and toxicity limit its usefulness in laboratory experiments, further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 2-thiophenecarboxylic acid, followed by coupling with piperazine. The purity of the final product can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. This compound acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This receptor activity has been linked to the psychoactive effects of this compound, including its hallucinogenic and anxiogenic properties.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBMBXCETXYPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![1'-(3-phenoxypropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5696566.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)


![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)